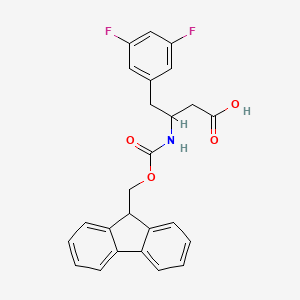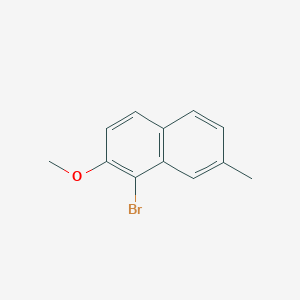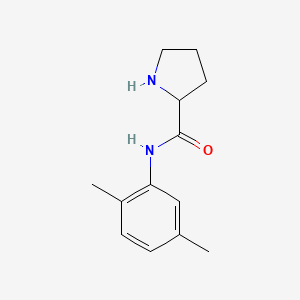
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenyl group, a difluorophenyl group, and a butanoic acid moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
Formation of the Fluorenyl Group: The fluorenyl group is introduced through a Friedel-Crafts acylation reaction, where fluorenone is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Difluorophenyl Group: The difluorophenyl group is incorporated via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative is reacted with a nucleophile under basic conditions.
Coupling of the Fluorenyl and Difluorophenyl Groups: The two functional groups are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired intermediate.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents, electrophiles such as alkyl halides in non-polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,6-difluorophenyl)butanoic acid
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid
Uniqueness
The uniqueness of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C25H21F2NO4 |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
4-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-16-9-15(10-17(27)12-16)11-18(13-24(29)30)28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,12,18,23H,11,13-14H2,(H,28,31)(H,29,30) |
Clé InChI |
FDRZOMBFYOMDNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498568.png)
![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetonitrile](/img/structure/B12498595.png)

![[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12498604.png)
![5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12498608.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}benzoate](/img/structure/B12498609.png)
![[4-(4-Methylphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12498610.png)
![5-({3-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498612.png)

![methyl 8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12498622.png)
![Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12498631.png)


